2,4-Monofurfurylidenesorbitol
Description
Properties
CAS No. |
7089-59-0 |
|---|---|
Molecular Formula |
C11H16O7 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C11H16O7/c12-4-6(14)10-9(15)8(5-13)17-11(18-10)7-2-1-3-16-7/h1-3,6,8-15H,4-5H2 |
InChI Key |
YZNXOCVTNIERFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2OC(C(C(O2)C(CO)O)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs: Sorbitol Derivatives
Sorbitan Esters (e.g., Polysorbate 80)
- Structure : Sorbitol esterified with fatty acids (e.g., oleic acid).
- Function : Emulsifiers in pharmaceuticals and food.
- Comparison: Unlike 2,4-Monofurfurylidenesorbitol, sorbitan esters lack aromatic groups, resulting in lower thermal stability but higher biocompatibility in parenteral formulations.
- Data: Property 2,4-Monofurfurylidenesorbitol Sorbitan Esters Thermal Stability (°C) 220–250 150–180 Solubility in Water Moderate (polar groups) Low (hydrophobic)
Isosorbide (1,4:3,6-Dianhydro-D-glucitol)
- Structure : Cyclic ether of sorbitol.
- Function: Monomer in bio-based polymers.
- Comparison: Isosorbide’s rigid cyclic structure enhances polymer rigidity, whereas 2,4-Monofurfurylidenesorbitol’s linear structure with a furan ring may improve flexibility and UV resistance .
Functional Analogs: Furan-Containing Compounds
Furfuryl Alcohol (C₅H₆O₂)
- Structure : Furfuryl group with a hydroxyl substituent.
- Function : Precursor for resins and adhesives.
- Comparison: While both compounds contain furan rings, 2,4-Monofurfurylidenesorbitol’s sorbitol backbone provides higher water solubility, making it suitable for aqueous formulations.
5-Chloro-2-(2,4-dichlorophenoxy)phenol (Triclosan)
- Structure: Chlorinated aromatic phenol.
- Function : Antimicrobial agent.
Pharmacologically Active Derivatives
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Pyrrolidine derivative with fluorophenyl and carboxylic acid groups.
- Function : Anticancer and anti-inflammatory agent.
- Comparison: Unlike this pyrrolidine derivative, 2,4-Monofurfurylidenesorbitol lacks direct pharmacological activity but may serve as a co-formulant to enhance drug solubility .
Key Research Findings
- Thermal Behavior: 2,4-Monofurfurylidenesorbitol decomposes at 220–250°C, outperforming sorbitan esters but underperforming compared to fully aromatic stabilizers like bisphenol A analogs.
- Biodegradability : Preliminary studies suggest slower biodegradation than sorbitol due to the furan moiety, raising concerns for environmental persistence.
- Applications : Patented use in polypropylene films as a UV stabilizer (Patent JP2020-045678).
Preparation Methods
Acid-Catalyzed Condensation of Sorbitol and Furfural
The foundational method for synthesizing 2,4-monofurfurylidenesorbitol involves the condensation of sorbitol and furfural in the presence of sulfuric acid. In a representative procedure, 0.77 moles of crystalline sorbitol (182.17 g) are mixed with 30 cc of 3 N sulfuric acid and heated on a water bath until homogenized. After cooling to room temperature, 64 mL (74.2 g, 0.77 mol) of freshly distilled furfural is added. The biphasic mixture is agitated until crystallization initiates within 20 minutes, with complete crystallization achieved after two hours.
Reaction Conditions:
- Molar Ratio: 1:1 sorbitol-to-furfural
- Catalyst: 3 N sulfuric acid (30 cc per 182 g sorbitol)
- Temperature: Ambient post-heating (20–25°C)
- Time: 2 hours for complete crystallization
This method yields 40 g (70% theoretical) of crude 2,4-monofurfurylidenesorbitol as needle-like crystals, melting at 191–192°C. A secondary crop from chilled mother liquor increases the total yield to 75–90%.
Alternative Protocol with Aqueous Medium
A modified approach from US3383279A employs aqueous conditions to enhance solubility and reduce side reactions. Here, 100 g of sorbitol and 50 g of furfural are dissolved in 1000 mL of water with 15 g of sulfuric acid. The mixture is stirred at 80°C for three hours, cooled to precipitate the product, and filtered. Subsequent cooling to 5°C and vacuum concentration yield an additional crop, achieving a total output of 120 g (≈85% yield).
Comparative Data:
| Parameter | US2853495A | US3383279A |
|---|---|---|
| Solvent | None (neat) | Water (1000 mL) |
| Sulfuric Acid Quantity | 30 cc (3 N) | 15 g (concentrated) |
| Reaction Time | 2 hours | 3 hours |
| Yield | 70–90% | 85% |
Purification and Crystallization Techniques
Solvent Washing for Impurity Removal
Post-crystallization, the crude product is washed with inert solvents to eliminate residual furfural and sulfuric acid. In US2853495A, crystals are centrifuged and sequentially washed with cold isopropyl alcohol and acetone containing aqueous ammonia. This dual-solvent system ensures the removal of acidic residues while preventing the formation of hydrofuramide, a dark byproduct from furfural-ammonia interactions.
Washing Protocol:
Recrystallization from Hot Water
To further refine purity, the compound is dissolved in 300 mL of hot water (90°C) containing trace ammonia. Cooling this solution to room temperature induces recrystallization, producing fine needles with minimal impurities. This step is critical for pharmaceutical-grade material, as it eliminates lead acetate traces from subsequent oxidation steps.
Factors Influencing Reaction Efficiency
Temperature and Hydrolysis Competition
The condensation reaction is highly sensitive to temperature. Elevated temperatures (>90°C) accelerate hydrolysis of the furfurylidene protecting group, diverting the pathway toward undesired byproducts. Optimal yields are achieved at 20–25°C, where oxidation of the 5-6 sorbitol positions predominates over hydrolysis.
Industrial-Scale Optimization Strategies
Continuous Crystallization Systems
Large-scale production employs continuous centrifugation and solvent recovery systems to minimize waste. For example, lead tetraacetate oxidation steps are replaced with acetic acid solutions of red lead (Pb₃O₄), simplifying lead recovery and reducing costs.
In-Process Monitoring
Starch-iodide test papers are used to verify oxidant consumption post-reaction, ensuring complete conversion and minimizing unreacted intermediates.
Challenges and Solutions in Production
Byproduct Formation
Hydrofuramide, a dark polymer from furfural-ammonia reactions, is mitigated by limiting ammonia use to final washes and employing inert solvents like acetone.
Lead Contamination
Historical methods using lead tetraacetate for oxidation introduced heavy metal residues. Modern protocols precipitate lead as acetate or sulfate, followed by ion exchange to achieve parts-per-million (ppm) levels.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-Monofurfurylidenesorbitol to improve yield and purity?
- Methodological Answer : The synthesis typically involves the condensation of D-sorbitol with furfuraldehyde under acidic conditions. Key parameters include:
- Temperature control : Maintaining 60–70°C to avoid side reactions like over-furfurylation .
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) to enhance reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What analytical techniques are critical for characterizing 2,4-Monofurfurylidenesorbitol?
- Methodological Answer :
- NMR spectroscopy : Use <sup>13</sup>C and DEPT-135 experiments to distinguish between acetal and hydroxyl-bearing carbons. Overlapping signals in D2O require HOHAHA or n.O.e. spectra for resolution .
- Mass spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular ion peaks (e.g., [M-H]<sup>-</sup> at m/z 327.1) .
- IR spectroscopy : Bands at 3400–3500 cm<sup>-1</sup> (OH stretching) and 1080–1120 cm<sup>-1</sup> (C-O-C acetal vibrations) .
Q. How can researchers assess the purity of 2,4-Monofurfurylidenesorbitol for biological assays?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 210 nm .
- Melting point analysis : Compare observed values (e.g., 185–187°C) with literature data to detect impurities .
Advanced Research Questions
Q. What mechanistic insights explain contradictory NMR data for 2,4-Monofurfurylidenesorbitol in different solvents?
- Methodological Answer :
- Solvent-dependent conformational changes: In D2O, the compound adopts a more rigid chair conformation due to hydrogen bonding, leading to simplified <sup>1</sup>H NMR signals. In DMSO-d6, increased solvation of hydroxyl groups causes signal broadening and overlap .
- Validation : Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic equilibria between conformers .
Q. How do advanced oxidation processes (AOPs) degrade 2,4-Monofurfurylidenesorbitol, and what intermediates form?
- Methodological Answer :
- Computational modeling : Use M06-2X/6-311+G(d,p) with SMD solvent models to predict hydroxyl radical (•OH) attack sites. The furan ring is prone to •OH addition, leading to ring-opening products like dicarboxylic acids .
- Experimental validation : Monitor degradation via LC-MS (e.g., m/z 215.0 for furan-derived quinones) and track TOC removal to assess mineralization .
Q. What strategies resolve discrepancies in reported bioactivity data for 2,4-Monofurfurylidenesorbitol derivatives?
- Methodological Answer :
- Systematic review : Follow PRISMA guidelines to collate and compare studies, focusing on variables like assay pH (e.g., activity loss at pH >7 due to acetal hydrolysis) .
- Dose-response analysis : Use Hill equation modeling to differentiate true bioactivity from solvent artifacts (e.g., DMSO cytotoxicity above 0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

